Pyridazine, tetrafluoro-

Vue d'ensemble

Description

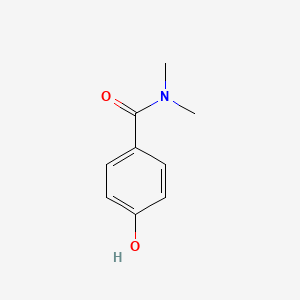

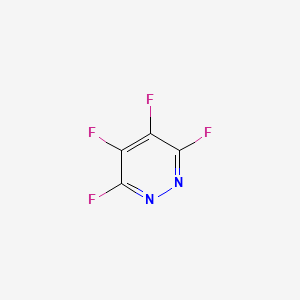

Pyridazine, tetrafluoro- is a chemical compound with the molecular formula C4F4N2 . It is a derivative of pyridazine, an aromatic, heterocyclic, organic compound that contains a six-membered ring with two adjacent nitrogen atoms .

Molecular Structure Analysis

The molecular structure of Pyridazine, tetrafluoro- includes a pyridazine ring, which is characterized by weak basicity, a high dipole moment that subtends π-π stacking interactions, and robust, dual hydrogen-bonding capacity .Applications De Recherche Scientifique

Nucleophilic Aromatic Substitution Reactions

Tetrafluoropyridazine is highly electrophilic due to the presence of several fluorine atoms attached to the heteroaryl rings . This makes it react very readily with a wide range of nucleophilic species . This property is utilized in nucleophilic aromatic substitution reactions, enabling the synthesis of a wide range of highly functionalized heterocyclic derivatives .

Synthesis of Macrocycles

The reactivity of Tetrafluoropyridazine with nucleophilic species also enables the synthesis of macrocycles . Macrocycles are large ring-shaped molecules that have applications in various fields, including drug discovery and materials science .

Preparation of Ring-Fused Systems

Tetrafluoropyridazine can be used as a starting material for the preparation of novel polyfunctional ring-fused pyridazine systems . These systems have potential applications in the drug discovery arena .

Synthesis of Glycosyl Donors

The nucleophilic aromatic substitution reactions of Tetrafluoropyridazine substrates have enabled the synthesis of glycosyl donors . These are important compounds in the synthesis of glycosides, which have applications in pharmaceuticals and other areas .

Preparation of Highly Functionalized Heterocyclic Derivatives

Tetrafluoropyridazine is used as a scaffold for the synthesis of a diverse range of heteroaromatic systems . This includes the preparation of highly functionalized heterocyclic derivatives .

Discovery of New Processes and Molecular Architectures

The exploration of the chemistry of perfluoroheteroaromatic systems like Tetrafluoropyridazine has led to the discovery of some remarkable new processes and molecular architectures . This extends our knowledge of mechanistic organic chemistry in general .

Orientations Futures

Pyridazine-based materials, including tetrafluoro-pyridazine, have shown potential in various fields due to their exceptional structural modifiability, capability for supramolecular assembly, distinctive optoelectronic specialty, and superior device performance . Future research may focus on exploring these properties further and developing new applications.

Mécanisme D'action

Target of Action

Tetrafluoropyridazine is highly electrophilic due to the presence of several fluorine atoms attached to the heteroaryl rings . It reacts readily with a wide range of nucleophilic species, making these nucleophiles its primary targets .

Mode of Action

The compound’s mode of action involves nucleophilic aromatic substitution reactions . The high electrophilicity of tetrafluoropyridazine allows it to react very readily with nucleophiles, leading to the displacement of fluorine atoms .

Biochemical Pathways

The interaction of tetrafluoropyridazine with nucleophiles affects various biochemical pathways. These reactions have enabled the synthesis of a wide range of highly functionalised heterocyclic derivatives, macrocycles, and ring-fused systems .

Result of Action

The result of tetrafluoropyridazine’s action is the formation of highly functionalised heterocyclic derivatives . These derivatives can be used in various applications, from pharmaceuticals to materials .

Action Environment

The action of tetrafluoropyridazine can be influenced by various environmental factors, such as temperature, pH, and the presence of other chemical species. For example, the reaction of tetrafluoropyridazine with nucleophiles is typically carried out under controlled conditions in a laboratory setting .

Propriétés

IUPAC Name |

3,4,5,6-tetrafluoropyridazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4F4N2/c5-1-2(6)4(8)10-9-3(1)7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZGAMTYFRMRZNL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(C(=NN=C1F)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4F4N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00227159 | |

| Record name | Pyridazine, tetrafluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00227159 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Pyridazine, tetrafluoro- | |

CAS RN |

7627-80-7 | |

| Record name | Pyridazine, tetrafluoro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007627807 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyridazine, tetrafluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00227159 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the molecular formula and weight of tetrafluoropyridazine?

A1: Tetrafluoropyridazine has the molecular formula C4F4N2 and a molecular weight of 184.06 g/mol.

Q2: What spectroscopic data is available for characterizing tetrafluoropyridazine?

A2: ¹⁹F NMR spectroscopy is particularly useful for characterizing tetrafluoropyridazine and its derivatives. Mass spectrometry (m.s.) is also commonly employed for identification. [, ]

Q3: What is the most prominent characteristic of tetrafluoropyridazine's chemical behavior?

A3: Tetrafluoropyridazine is highly susceptible to nucleophilic aromatic substitution reactions, readily reacting with nucleophiles to replace fluorine atoms. This reactivity allows for the synthesis of a wide range of substituted pyridazine derivatives. [, , , ]

Q4: Which positions on the tetrafluoropyridazine ring are most reactive towards nucleophilic substitution?

A4: The fluorine atoms at the 4 and 5 positions of the tetrafluoropyridazine ring exhibit the highest reactivity toward nucleophilic substitution under basic conditions. Interestingly, under strongly acidic conditions, the 3 and 6 positions become more susceptible to nucleophilic attack. [, ]

Q5: Can you provide examples of nucleophiles that react with tetrafluoropyridazine?

A5: A diverse range of nucleophiles, including amines, alkoxides, and thiolates, have been shown to react with tetrafluoropyridazine. For example, reactions with amines lead to the formation of substituted amino-pyridazines, while reactions with alkoxides yield alkoxy-pyridazines. [, , , , ]

Q6: What are the potential applications of tetrafluoropyridazine derivatives?

A6: The unique properties of tetrafluoropyridazine derivatives make them promising candidates for various applications. These include:

- Pharmaceuticals: Substituted pyridazines are frequently encountered in medicinal chemistry, holding potential as drug scaffolds. [, , ]

- Polymers: Tetrafluoropyridazine can act as a monomer for synthesizing novel fluorinated polymers. The incorporation of fluorine often imparts desirable properties to polymers, such as thermal stability and chemical resistance. [, ]

- Materials Science: The versatility of tetrafluoropyridazine as a building block opens avenues for creating novel materials with tailored properties. [, ]

Q7: Has computational chemistry been employed to study tetrafluoropyridazine?

A7: Yes, density functional theory (DFT) calculations have been used to investigate the reactivity and regioselectivity of nucleophilic substitution reactions on tetrafluoropyridazine. These calculations provide insights into the reaction mechanisms and help explain the observed reactivity patterns. [, ]

Q8: Can tetrafluoropyridazine undergo rearrangement reactions?

A8: Yes, tetrafluoropyridazine exhibits interesting rearrangement behavior under specific conditions:

- Thermal Rearrangement: Upon heating to high temperatures (around 800°C), tetrafluoropyridazine can rearrange to form tetrafluoropyrimidine. []

- Photochemical Rearrangement: When exposed to UV irradiation, tetrafluoropyridazine rearranges to yield perfluoropyrazines. [, ]

- Fluoride-Ion Induced Rearrangement: In the presence of fluoride ions, perfluoroalkyl substituents on the pyridazine ring can migrate, leading to isomeric products. [, ]

Q9: What is the mechanism proposed for the thermal rearrangement of tetrafluoropyridazine to tetrafluoropyrimidine?

A9: The proposed mechanism involves the formation of a diazabenzvalene intermediate, which subsequently undergoes a sigmatropic rearrangement to yield the pyrimidine derivative. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Benzamide, N-[5-[bis[2-(acetyloxy)ethyl]amino]-2-[(4-nitrophenyl)azo]phenyl]-](/img/structure/B1595281.png)

![4,9-dihydro-3H-Pyrido[3,4-b]indole](/img/structure/B1595284.png)

![4-Methyl-2-[[3-methyl-2-(phenylmethoxycarbonylamino)pentanoyl]amino]pentanoic acid](/img/structure/B1595290.png)

![3-[(Thien-2-yl)methylene]-2-indolinone](/img/structure/B1595296.png)